Benzene, 1-ethyl-4-(4-phenylbutyl)-
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Overview
Description
Benzene, 1-ethyl-4-(4-phenylbutyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with an ethyl group and a 4-phenylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-4-(4-phenylbutyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis processes. Starting from benzene, the initial step could involve the formation of an intermediate such as ethylbenzene, followed by further alkylation to introduce the 4-phenylbutyl group. The process may require purification steps such as distillation or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-ethyl-4-(4-phenylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield reduced aromatic compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X), Lewis acids (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
Benzene, 1-ethyl-4-(4-phenylbutyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of Benzene, 1-ethyl-4-(4-phenylbutyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring undergoes electrophilic substitution reactions, where electrophiles attack the electron-rich aromatic ring.
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, particularly at positions activated by electron-withdrawing groups.
Comparison with Similar Compounds
- Benzene, 1-ethyl-4-methyl-
- Benzene, 1-ethyl-4-propyl-
- Benzene, 1-ethenyl-4-ethyl-
Comparison: Benzene, 1-ethyl-4-(4-phenylbutyl)- is unique due to the presence of the 4-phenylbutyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
62164-89-0 |
---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-ethyl-4-(4-phenylbutyl)benzene |
InChI |
InChI=1S/C18H22/c1-2-16-12-14-18(15-13-16)11-7-6-10-17-8-4-3-5-9-17/h3-5,8-9,12-15H,2,6-7,10-11H2,1H3 |
InChI Key |
CLDINGXDVGLYBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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